N-(pyridin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide
Description
N-(pyridin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide is a heterocyclic acetamide derivative characterized by dual pyridin-2-yl substituents. The molecule comprises:
- A pyridin-2-yl group attached to the nitrogen of the acetamide backbone.
- A sulfanyl (thioether) linkage at the α-position of the acetamide, substituted with a second pyridin-2-yl group.
This structural arrangement confers unique electronic and steric properties, making the compound a candidate for diverse applications, including medicinal chemistry (e.g., enzyme inhibition) and materials science.
Properties
IUPAC Name |
N-pyridin-2-yl-2-pyridin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c16-11(15-10-5-1-3-7-13-10)9-17-12-6-2-4-8-14-12/h1-8H,9H2,(H,13,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCUNAZWVFFFHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CSC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves the reaction of pyridine-2-thiol with 2-bromoacetamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group attacks the bromoacetamide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
N-(pyridin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of various functional groups, facilitating the development of new compounds with tailored properties. This capability is crucial for advancing synthetic methodologies in organic chemistry.
Medicinal Chemistry
Anticancer Potential
Research has indicated that compounds related to this compound exhibit promising anticancer activities. For instance, studies have shown that similar pyridine derivatives can induce cytotoxicity in cancer cell lines while demonstrating low toxicity in normal cells. The mechanism often involves the modulation of specific cellular pathways, making these compounds candidates for further drug development.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Derivatives containing pyridine and thioether functionalities have shown efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Case Study 1: Anticancer Efficacy
A study conducted on related compounds demonstrated significant anticancer effects in xenograft models. The administration of pyridine-based derivatives resulted in a notable reduction in tumor size, highlighting their potential as therapeutic agents against various cancers .
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial activity of pyridine derivatives revealed that certain compounds exhibited minimum inhibitory concentration (MIC) values as low as 10 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties .
Mechanism of Action
The mechanism of action of N-(pyridin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, N-(pyridin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide is compared to structurally related acetamide derivatives with variations in aromatic substituents, sulfur-containing groups, or core modifications.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis:
Aromatic Substituent Effects: Replacement of pyridin-2-yl with chlorophenyl (e.g., in ) introduces halogen-based hydrophobicity, enhancing antibacterial activity but reducing solubility. Phenoxyphenyl groups () improve membrane permeability, making such compounds viable for CNS-targeted drug delivery.
Sulfur Modifications :
- Thioether vs. Sulfonamide : Unlike sulfonamide analogs (e.g., N-{4-[(4-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide ), the thioether in the target compound offers greater flexibility for covalent bonding with cysteine residues in enzymes.
Chirality and Stereochemical Impact :
- Compounds like N-(1-phenylethyl)-2-(pyridin-2-ylsulfanyl)acetamide () exhibit enantioselective biological interactions. For instance, the (S)-enantiomer shows 3-fold higher antimicrobial activity than the (R)-form.
Biological Activity Trends: Antimicrobial Activity: Chlorophenyl derivatives () exhibit Gram-negative specificity (e.g., MIC = 8 µg/mL against E. coli), whereas pyridinyl-rich analogs lack this selectivity. Anticancer Potential: The phenylethyl-substituted analog () demonstrates moderate cytotoxicity (IC₅₀ = 12 µM) against MCF-7 breast cancer cells, likely due to ROS generation via the sulfanyl group.
Thermodynamic Stability :
- The dual pyridin-2-yl groups in the target compound stabilize its conformation via intramolecular hydrogen bonding (N–H···N), as confirmed by DFT calculations . This contrasts with benzodioxole-containing analogs (), where steric bulk reduces conformational flexibility.
Biological Activity
N-(pyridin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNS
- Molecular Weight : 220.30 g/mol
The presence of the pyridine rings and the sulfanyl group is significant for its biological interactions.
This compound exhibits several biological activities, primarily attributed to its structural features:
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, potentially inhibiting bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.
- Anticancer Properties : Research indicates that derivatives of pyridine-based compounds can exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, which is crucial for drug development targeting diseases such as cancer and infections.
Case Studies and Research Findings
- Antiviral Activity : A study evaluated the antiviral properties of pyridine derivatives against HIV-1, revealing that certain compounds exhibited moderate inhibitory effects with EC50 values ranging from 8.18 μM to 41.52 μM . This suggests that this compound may also possess similar antiviral properties.
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that related acetamide derivatives possess significant cytotoxicity against human leukemic cell lines (PANC-1, HepG2, and MCF7), with IC50 values indicating effective inhibition of cell viability . This highlights the potential of this compound in cancer therapy.
- Structural Activity Relationship (SAR) : The SAR analysis of similar compounds has demonstrated that modifications in the acetamide structure can enhance biological activity by improving solubility and bioavailability . Such insights could guide further optimization of this compound.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
